2-Iodylbenzamide

説明

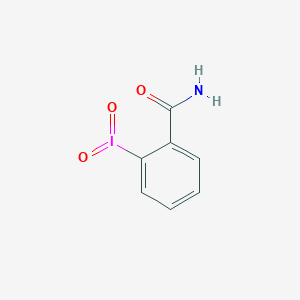

2-Iodylbenzamide is a benzamide derivative featuring an iodine(V)-oxyl (iodyl, I=O) group at the ortho position of the benzamide core. The iodyl group (I=O) distinguishes it from simpler iodo (I) or amino (-NH₂) substituents, likely enhancing its oxidative reactivity and stability in catalytic or synthetic applications .

特性

CAS番号 |

649555-04-4 |

|---|---|

分子式 |

C7H6INO3 |

分子量 |

279.03 g/mol |

IUPAC名 |

2-iodylbenzamide |

InChI |

InChI=1S/C7H6INO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H2,9,10) |

InChIキー |

LAUULDMKOCSHGZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(=O)N)I(=O)=O |

製品の起源 |

United States |

準備方法

The synthesis of 2-Iodylbenzamide typically involves the oxidation of 2-iodobenzamide. One common method includes the use of polymer-supported reagents to facilitate the oxidation process. For instance, polymer-bound this compound can be prepared by cross-linking with divinylbenzene . The reaction conditions often involve mild oxidizing agents to ensure the selective oxidation of the iodo group to the iodyl group.

化学反応の分析

2-Iodylbenzamide undergoes various chemical reactions, primarily oxidation and substitution reactions. As an oxidant, it is used to convert primary alcohols to aldehydes and secondary alcohols to ketones . Common reagents used in these reactions include mild oxidizing agents such as polymer-supported iodylbenzene. The major products formed from these reactions are aldehydes and ketones, depending on the starting alcohol.

科学的研究の応用

2-Iodylbenzamide has several applications in scientific research:

Biology: Its mild oxidizing properties make it useful in biochemical studies where controlled oxidation is required.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

作用機序

The mechanism of action of 2-Iodylbenzamide as an oxidant involves the transfer of oxygen atoms to the substrate. The iodyl group (IO2) in this compound is highly electrophilic, facilitating the oxidation of alcohols to aldehydes or ketones. The molecular targets include hydroxyl groups in alcohols, which are oxidized to carbonyl groups under mild conditions .

類似化合物との比較

Structural and Functional Differences

Key structural analogs include:

- 2-Iodo-6-methoxybenzamide : Substituted with iodine (I) and methoxy (-OCH₃) groups.

- 2-Aminobenzamide: Features an amino (-NH₂) group, widely studied for antimicrobial activity.

- 2-Acetamidobenzamide : Includes an acetamido (-NHCOCH₃) group, influencing crystallinity and polymorphism.

- 2-Iodo-N-isopropyl-5-methoxybenzamide: A catalyst with iodo and methoxy substituents, noted for environmental benignity.

Key Comparative Properties

Reactivity and Catalytic Performance

- This compound: The iodyl group (I=O) is expected to confer strong oxidative properties, making it a candidate for catalytic oxidation reactions.

- 2-Aminobenzamide Derivatives: These exhibit antimicrobial activity, with N-hydroxy variants showing enhanced efficacy against bacterial strains .

Physical Properties

- Crystallinity : 2-Acetamidobenzamide displays polymorphism, impacting its solubility and formulation in pharmaceuticals . In contrast, iodo-substituted benzamides like 2-Iodo-6-methoxybenzamide exhibit stable crystalline structures due to halogen bonding .

Environmental Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。